molecular formula C18H21NO3S B8124316 N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide

N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B8124316
M. Wt: 331.4 g/mol
InChI Key: QXOSUDFCRZTZGW-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbonic Anhydrase Inhibition and Anti-tumor Studies : Compounds related to this molecule have shown potential as carbonic anhydrase inhibitors and have cytotoxic activities, which can aid in anti-tumor studies (Gul et al., 2016).

  • Antibacterial Potential : Some derivatives have been identified to possess antibacterial potential, suggesting use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • Chemical Research Applications : Due to its structural similarity to other known compounds, this molecule has potential applications in chemical research (Naganagowda & Petsom, 2011).

  • Fasciolicide Development : Derivatives of this compound were synthesized to find a new kind of potent fasciolicide (Shen Jun-ju, 2004).

  • Anti-hyperalgesic and Anti-edematogenic Effects : Certain derivatives exhibited anti-hyperalgesic action and showed anti-edematogenic effects in a pathological pain model in mice (Lobo et al., 2015).

  • Bacterial Biofilm Inhibition and Cytotoxicity : It has been used in scientific research for its bacterial biofilm inhibition and docile cytotoxicity (Abbasi et al., 2020).

  • Nitrosyl Hydride Source : This compound is used as a nitrosyl hydride source in scientific research applications (Bonner & Ko, 1992).

  • Potential Anti-HIV Activity : It has shown potential anti-HIV activity (Brzozowski & Sa̧czewski, 2007).

  • Structural Studies of Arylsulfonamides : Useful for studying the structures of arylsulfonamides (Nikonov et al., 2019).

  • Ring Halogenations of Polyalkylbenzenes : Utilized in ring halogenations of polyalkylbenzenes (Bovonsombat & Mcnelis, 1993).

  • Synthesis Tool for Benzoxathiazine : A synthesis tool for 1,4,3-benzoxathiazine-4 (Suzue & Irikura, 1968).

  • Regioselective Reactions of N-(polychloroethylidene)-sulfonamides : Used in scientific research for regioselective reactions of N-(polychloroethylidene)-sulfonamides (Rozentsveig et al., 2008).

  • Potential Therapeutic Agent for Alzheimer's Disease and Type-2 Diabetes : May be used as a potential therapeutic agent for these conditions (Abbasi et al., 2019).

  • Inhibitory Activity Against Yeast α-glucosidase and Acetylcholinesterase : Exhibited substantial inhibitory activity in this context (Abbasi et al., 2019).

  • Asymmetric Dihydroxylation Reactions : Used for desymmetrisation of meso difuryl alcohols, diols, and their derivatives (Hodgson et al., 2002).

  • Antitubercular Agent Potential : Demonstrated potential as an antitubercular agent (Purushotham & Poojary, 2018).

  • Corrosion Inhibition Efficiency : Synthesized cationic surfactants are excellent inhibitors of carbon steel corrosion (Tawfik, 2015).

  • N-Containing Heterocyclic Studies : Useful for studying new N-containing heterocyclic compounds (Saberi et al., 2015).

properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-11-8-12(2)18(13(3)9-11)23(21,22)19-17-15-7-5-4-6-14(15)10-16(17)20/h4-9,16-17,19-20H,10H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSUDFCRZTZGW-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2C(CC3=CC=CC=C23)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 3
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 4
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 5
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 6
N-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-YL)-2,4,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.